molecular formula C22H25N3O4S B3017592 3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392243-48-0

3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B3017592
CAS No.: 392243-48-0
M. Wt: 427.52
InChI Key: XMDMDARFAZRRQY-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide: This compound is characterized by its unique structure, which includes a benzamide core substituted with ethoxy groups and a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring and subsequent coupling with the benzamide core. Common reagents used in these reactions include ethyl bromide, sodium ethoxide, and various catalysts to facilitate the formation of the ethoxy groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, 3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is studied for its potential biological activities, including antimicrobial and anticancer properties .

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various functional compounds.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, affecting cell division and exhibiting anticancer properties .

Comparison with Similar Compounds

  • 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide
  • 3,4,5-triethoxy-N-(3-methylphenyl)benzamide
  • 3,4,5-triethoxy-N-(4-methylphenyl)benzamide

Comparison: Compared to similar compounds, 3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits unique properties due to the presence of the thiadiazole ring. This ring structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-5-27-17-12-15(13-18(28-6-2)19(17)29-7-3)20(26)23-22-25-24-21(30-22)16-11-9-8-10-14(16)4/h8-13H,5-7H2,1-4H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDMDARFAZRRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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